molecular formula C26H27N3O4 B4036276 2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide

2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide

Cat. No.: B4036276
M. Wt: 445.5 g/mol
InChI Key: YTDAQDFYFJAPJJ-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.20015635 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with your compound, have shown potent cytotoxic properties. These compounds were particularly effective against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some had IC(50) values less than 10 nM. In vivo, they were curative against subcutaneous colon 38 tumors in mice at a specific dose, highlighting their potential in cancer therapy (Deady et al., 2003).

Synthesis and Cardiotonic Activity

  • Cardiotonic Activity : Substituted 4-alkyl-2(1H)-quinazolinones, structurally related to your compound, have been synthesized and evaluated for their cardiac fraction III cyclic nucleotide phosphodiesterase inhibition and positive inotropic activity. These compounds showed promising results in terms of cardiotonic properties, suggesting potential applications in cardiovascular diseases (Bandurco et al., 1987).

Synthesis and Antitumor Activity

  • Antitumor Activity : Quinazoline derivatives have been synthesized as analogs of potent antitumor benzo[c]phenanthridine alkaloids. These compounds have shown promise in antitumor activities, suggesting their potential utility in cancer treatment and research (Phillips & Castle, 1980).

Anticancer Agents

  • Anticancer Properties : α-Aminophosphonates based on the quinazolinone moiety, related to your compound, have been synthesized and evaluated for their anticancer activities. These compounds exhibited significant anti-proliferative activity against various cancer cell lines, highlighting their potential as anticancer agents (Awad et al., 2018).

Hypotensive Activity

  • Hypotensive Effects : Novel octahydroquinazoline derivatives, structurally similar to your compound, were synthesized and found to have significant hypotensive effects. They showed potential α(1)-blocking activity like prazosin, a clinically used drug, without causing reflex tachycardia and had a prolonged duration of action (El-Sabbagh et al., 2010).

Molecular Structure and Spectroscopic Characterization

  • Structural Analysis : DFT and TD-DFT/PCM calculations have been used to determine the structural parameters, spectroscopic characterization, and analyses of similar quinazoline compounds. These studies aid in understanding the electronic and geometric characteristics of such compounds (Wazzan et al., 2016).

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-2H-quinazoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-4-16-28-24(21-15-14-19(32-2)17-23(21)33-3)29(22-13-9-8-12-20(22)25(28)30)26(31)27-18-10-6-5-7-11-18/h5-15,17,24H,4,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDAQDFYFJAPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(N(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide
Reactant of Route 4
2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide
Reactant of Route 6
2-(2,4-dimethoxyphenyl)-4-oxo-N-phenyl-3-propyl-3,4-dihydro-1(2H)-quinazolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.